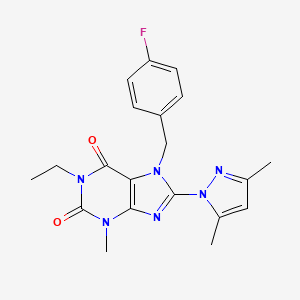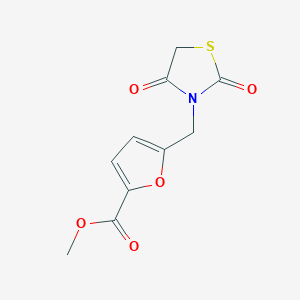![molecular formula C11H5F3N2O B2632131 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 255876-72-3](/img/structure/B2632131.png)
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile” is a chemical compound with the CAS Number: 255876-72-3 . It has a molecular weight of 238.17 . The compound is typically stored in a sealed, dry environment at room temperature . It is a solid in physical form .
Molecular Structure Analysis
The linear formula of “5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile” is C11H5F3N2O . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database or literature.Physical And Chemical Properties Analysis
“5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile” is a solid in physical form . It is typically stored in a sealed, dry environment at room temperature . For a detailed physical and chemical properties analysis, it would be best to refer to a specialized chemical properties database or literature.Applications De Recherche Scientifique
- Biocatalytic Process : Researchers have developed an efficient biocatalytic process for synthesizing ®-BTPE. Whole cells of the newly isolated Trichoderma asperellum strain ZJPH0810 catalyze the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone using ethanol and glycerol as dual cosubstrates for cofactor recycling. This process yields ®-BTPE with high stereoselectivity and excellent yield .
- Objective : Scientists have synthesized novel isatin derivatives as broad-spectrum antiviral agents. These compounds were assessed using both in vitro and in silico approaches .
- Application : The deposition of thiophene derivatives containing a –PhCF3 group via in situ electrochemical oxidation on electrode surfaces offers a promising alternative for creating MIPs. These polymers can be used for selective recognition and sensing .
- Method : 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole aldehydes were synthesized by reacting 3’,5’-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid, followed by Vilsmeier-Haack reaction. These compounds have potential applications in various fields .
Pharmaceutical Synthesis: Aprepitant Intermediate
Antiviral Agents: Isatin Derivatives
Molecularly Imprinted Polymers (MIPs)
Pyrazole Aldehyde Synthesis
Safety and Hazards
This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is used for it . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .
Mécanisme D'action
Mode of Action
The mode of action of oxazoles generally involves binding to their target and modulating its activity. The trifluoromethyl group in “5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile” could potentially enhance the compound’s binding affinity to its target due to its strong electronegativity .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. The trifluoromethyl group in “5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile” could potentially affect these properties, as fluorine atoms are known to enhance metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage conditions .
Propriétés
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-9(5-15)16-6-17-10/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOHPQCJYMDORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2632050.png)

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2632057.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2632059.png)
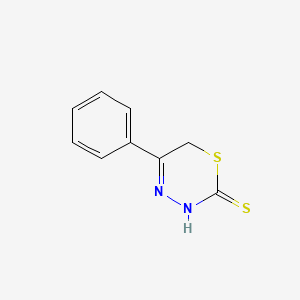
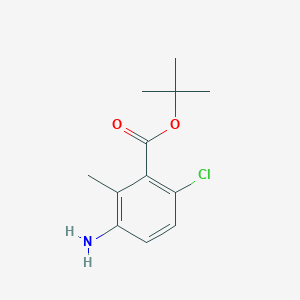
![1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2632064.png)

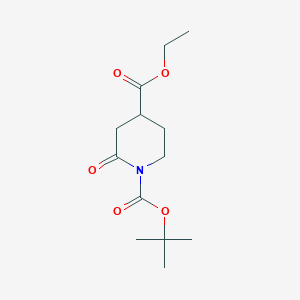
![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2632069.png)
